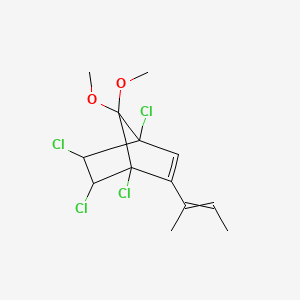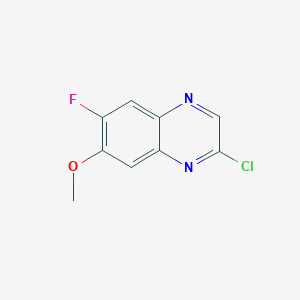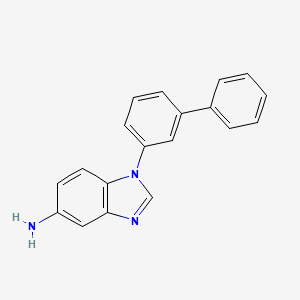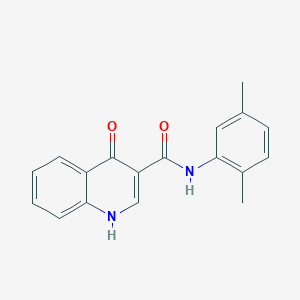![molecular formula C8H10ClN3O3S B13940577 N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide CAS No. 14399-49-6](/img/structure/B13940577.png)
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both sulfonamide and acetamide functional groups in this compound contributes to its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Reduction of 3-chloro-4-nitroaniline to 3-chloro-4-aminophenylamine using hydrazine hydrate.
Step 2: Sulfonation of 3-chloro-4-aminophenylamine with sulfuric acid to form 3-chloro-4-(hydrazinesulfonyl)aniline.
Step 3: Acetylation of 3-chloro-4-(hydrazinesulfonyl)aniline with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrazine hydrate or sodium borohydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purine nucleotides and thymidine, ultimately affecting DNA replication and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a hydrazinesulfonyl group.
N-(3-Chloro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydrazinesulfonyl group.
N-(3-Chloro-4-methoxyphenyl)acetamide: Features a methoxy group instead of a hydrazinesulfonyl group.
Uniqueness
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is unique due to the presence of both the hydrazinesulfonyl and acetamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
14399-49-6 |
|---|---|
Fórmula molecular |
C8H10ClN3O3S |
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(hydrazinesulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C8H10ClN3O3S/c1-5(13)11-6-2-3-8(7(9)4-6)16(14,15)12-10/h2-4,12H,10H2,1H3,(H,11,13) |
Clave InChI |
ZCMNLVKEUZQPCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


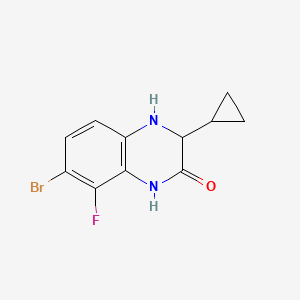
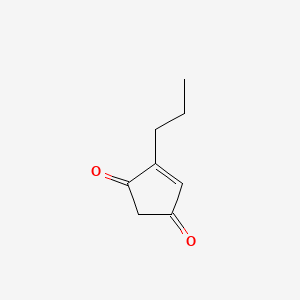
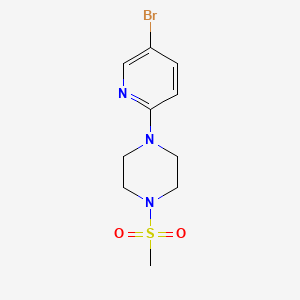
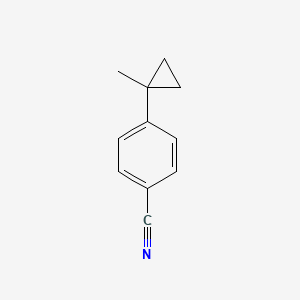

![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
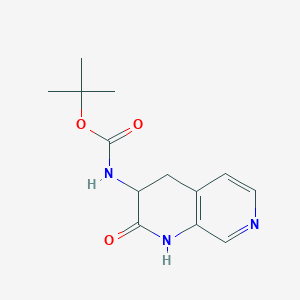

![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
